Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Description
Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative featuring a thiophene ring at the C1 position and a methyl ester group at C2. β-Carbolines are pharmacologically significant due to their diverse biological activities, including antifungal, anticancer, and neurotransmitter receptor modulation . This article compares the compound with structurally related analogs, focusing on substituent effects, synthesis, and biological activity.
Properties
IUPAC Name |
methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-17(20)13-9-11-10-5-2-3-6-12(10)18-15(11)16(19-13)14-7-4-8-22-14/h2-8,13,16,18-19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUMJWNDZQTKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=CS3)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiophene derivative with an indole precursor under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Effects at C1
The C1 position is critical for modulating biological activity. Key analogs and their substituents include:
- Thiophene vs. Phenyl: The thiophene ring (aromatic, sulfur-containing) may enhance π-stacking interactions compared to phenyl but reduce lipophilicity.
- Alkyl Chains : The octyl chain in enhances antifungal activity via membrane interaction, suggesting hydrophobic substituents at C1 are critical for targeting lipid bilayers.
Substituent Effects at C3
The C3 position often features ester or carboxylic acid groups, influencing solubility and reactivity:
- Methyl Ester vs. Carboxylic Acid : Esters (e.g., target compound) generally exhibit higher cell permeability than carboxylic acids but may require hydrolysis for activation .
Physicochemical and Crystallographic Insights
- Crystal Structures : The 4-methoxycarbonylphenyl group in RSL3 forms an 82.4° dihedral angle with the indole plane, while nitrophenyl analogs exhibit 85.9°, indicating steric effects influence binding pocket accommodation .
- LogP and Solubility : Thiophene’s lower hydrophobicity (vs. phenyl) may improve aqueous solubility but reduce blood-brain barrier penetration.
Biological Activity
Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2O2S
- Molecular Weight : 254.35 g/mol
- CAS Number : 169827-91-2
This compound exhibits activity primarily through interactions with specific receptors in the body. Research indicates that it acts as an antagonist to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which is implicated in various allergic and inflammatory diseases .
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative activity against cancer cell lines. For instance, derivatives of related pyridoindole compounds showed significant inhibition of cell proliferation in various cancer types. The GI50 values (the concentration required to inhibit cell growth by 50%) for some derivatives ranged from 29 nM to 78 nM, indicating potent activity against cancer cells .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies indicate that it can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases such as rheumatoid arthritis and asthma .
Study on Anticancer Activity
In a comparative study involving multiple compounds similar to this compound, researchers found that certain derivatives exhibited superior antiproliferative effects against pancreatic (Panc-1) and breast (MCF-7) cancer cell lines. The most potent derivative had a GI50 value of 29 nM and was more effective than the standard drug erlotinib .
Study on Allergic Response Modulation
In another investigation focusing on allergic responses, the compound was shown to modulate Th2 cell activity by blocking CRTH2 receptors. This blockade resulted in decreased eosinophil migration and reduced symptoms in animal models of allergic asthma .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
